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Compound of Interest

Compound Name: Hexarelin acetate

Cat. No.: B1485867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Hexarelin acetate is a potent, synthetic hexapeptide agonist of the growth hormone

secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. Its ability to stimulate

robust growth hormone (GH) release has made it a subject of extensive research. Beyond its

endocrine effects, Hexarelin exhibits significant, GH-independent cardiovascular activity,

primarily through its interaction with the CD36 receptor. This technical guide provides an in-

depth overview of the chemical properties, signaling pathways, and common experimental

methodologies associated with Hexarelin acetate.

Chemical Structure and Properties
Hexarelin is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-

Lys-NH2.[1] The acetate salt form enhances its stability and solubility.[2]
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Property Value Reference(s)

Chemical Name

L-Histidyl-2-methyl-D-

tryptophyl-L-alanyl-L-

tryptophyl-D-phenylalanyl-L-

lysinamide acetate

[3]

Molecular Formula (Free Base) C47H58N12O6 [1][4][5][6]

Molecular Weight (Free Base) 887.04 g/mol [3][4][5][6]

CAS Number (Hexarelin) 140703-51-1 [1][7]

CAS Number (Hexarelin

Acetate)
208251-52-9 [2][3][4][8][9][10]

Amino Acid Sequence
H-His-D-2-Me-Trp-Ala-Trp-D-

Phe-Lys-NH2
[1]

IUPAC Name

6-amino-2-[[2-[[2-[2-[[2-[[2-

amino-3-(1H-imidazol-5-

yl)propanoyl]amino]-3-(2-

methyl-1H-indol-3-

yl)propanoyl]amino]propanoyl]

amino]-3-(1H-indol-3-

yl)propanoyl]amino]-3-

phenylpropanoyl]amino]hexan

amide

[4]

Signaling Pathways
Hexarelin's biological effects are mediated through at least two distinct receptor systems,

leading to a range of physiological responses.

GHSR-1a Mediated Growth Hormone Release
The primary mechanism of action for Hexarelin is its potent agonism of the growth hormone

secretagogue receptor type 1a (GHSR-1a).[11] This G-protein coupled receptor (GPCR) is

predominantly expressed in the anterior pituitary and hypothalamus. Binding of Hexarelin to

GHSR-1a initiates a signaling cascade through the Gq/11 protein, activating phospholipase C
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(PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca2+), a key second messenger that stimulates the secretion of growth hormone from

somatotroph cells.
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Hexarelin-GHSR-1a Signaling Pathway.

CD36-Mediated Cardiovascular Effects
Hexarelin also exerts direct cardiovascular effects that are independent of its GH-releasing

activity. These effects are primarily mediated through the scavenger receptor CD36, which is

expressed in cardiomyocytes and endothelial cells. The binding of Hexarelin to CD36 is

implicated in cardioprotective mechanisms, including the inhibition of apoptosis in

cardiomyocytes.
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Hexarelin's Cardioprotective Signaling.

Quantitative Data
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The following tables summarize key quantitative parameters for Hexarelin acetate based on

preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters
Parameter Species Route Value Reference(s)

Half-life (t½) Human IV ~55 minutes

Rat IV
75.9 ± 9.3

minutes

Dog IV 120 minutes

Bioavailability Rat SC 64%

Clearance Rat IV
7.6 ± 0.7

mL/min/kg

Dog IV 4.28 mL/min/kg

Volume of

Distribution (Vd)
Rat IV 744 ± 81 mL/kg

Dog IV 387.7 mL/kg

Table 2: In Vitro and In Vivo Potency
Parameter Assay

Species/Syste
m

Value Reference(s)

ED50 (GH

Release)
In vivo Human

0.48 ± 0.02

µg/kg

EC50 (GH

Release)
In vitro

Rat Pituitary

Cells
2.7 ± 1.4 nmol/L

Kd (Cardiac

Receptor)

Radioligand

Binding

Rat Cardiac

Membranes
14.5 nmol/L

IC50 (CD36

Binding)

Competition

Binding

Rat Cardiac

Membranes
2.9 µmol/L
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Experimental Protocols
This section details common methodologies used to investigate the activity of Hexarelin
acetate.

In Vivo Growth Hormone Release Assay
Objective: To determine the potency and efficacy of Hexarelin in stimulating GH release in vivo.

Methodology:

Subjects: Healthy human volunteers or animal models (e.g., rats, dogs).

Administration: Hexarelin is administered intravenously (IV) or subcutaneously (SC) at

various doses. A saline control is also included.

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 15,

30, 60, 90, 120 minutes) post-administration.

GH Measurement: Plasma or serum GH concentrations are quantified using a validated

immunoassay (e.g., ELISA, RIA).

Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) are

calculated to assess the dose-response relationship and determine parameters like ED50.
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In Vivo GH Release Protocol

Subject Preparation
(Fasting, Cannulation)

Hexarelin Administration
(IV or SC)
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Data Analysis
(Cmax, AUC, ED50)
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Workflow for In Vivo GH Release Assay.

In Vitro Cardiomyocyte Apoptosis Assay
Objective: To evaluate the cardioprotective effects of Hexarelin by measuring its ability to inhibit

apoptosis in cardiomyocytes.

Methodology:

Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured.

Induction of Apoptosis: Apoptosis is induced by treating the cells with an agent like

Angiotensin II.
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Hexarelin Treatment: Cells are co-incubated with the apoptosis-inducing agent and various

concentrations of Hexarelin.

Apoptosis Assessment: Apoptosis is quantified using methods such as:

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect

DNA fragmentation.

Flow Cytometry: Using Annexin V and propidium iodide staining to identify apoptotic and

necrotic cells.

Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.

Data Analysis: The percentage of apoptotic cells in Hexarelin-treated groups is compared to

the control group to determine the anti-apoptotic effect.

GHSR-1a Radioligand Binding Assay
Objective: To determine the binding affinity of Hexarelin for the GHSR-1a receptor.

Methodology:

Membrane Preparation: Cell membranes expressing GHSR-1a are prepared from a suitable

cell line (e.g., HEK293 or CHO cells).

Radioligand: A radiolabeled ligand for GHSR-1a (e.g., [125I]-Ghrelin or [35S]-MK-0677) is

used.

Competition Assay: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of increasing concentrations of unlabeled Hexarelin.

Separation and Detection: Bound and free radioligand are separated by filtration, and the

radioactivity of the bound fraction is measured using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of Hexarelin that inhibits 50% of radioligand binding) is determined. The Ki

(inhibition constant) can then be calculated using the Cheng-Prusoff equation.
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Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To measure the functional activation of the Gq-coupled GHSR-1a by quantifying the

accumulation of the downstream second messenger, IP-1.

Methodology:

Cell Culture: A cell line stably expressing GHSR-1a is cultured in multi-well plates.

Cell Stimulation: Cells are stimulated with varying concentrations of Hexarelin in the

presence of lithium chloride (LiCl), which inhibits the degradation of IP-1.

Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is

measured using a competitive immunoassay, often a Homogeneous Time-Resolved

Fluorescence (HTRF) assay.

HTRF Detection: In the HTRF assay, a d2-labeled IP-1 competes with the IP-1 in the cell

lysate for binding to a terbium cryptate-labeled anti-IP-1 antibody. The HTRF signal is

inversely proportional to the concentration of IP-1 in the sample.

Data Analysis: A standard curve is used to quantify the IP-1 concentration. The data are then

plotted to generate a dose-response curve and determine the EC50 value for Hexarelin-

induced IP-1 accumulation.

Conclusion
Hexarelin acetate is a multifaceted synthetic peptide with well-characterized effects on growth

hormone secretion and emerging roles in cardiovascular protection. Its dual receptor activity

through GHSR-1a and CD36 presents a unique pharmacological profile. The data and

experimental protocols outlined in this guide provide a comprehensive resource for researchers

and drug development professionals investigating the therapeutic potential of Hexarelin and

related compounds. Further research is warranted to fully elucidate the clinical implications of

its diverse signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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